

A Guide to the Spectroscopic Characterization of 2-Amino-4-pyridineacetic acid

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Compound of Interest

Compound Name: 2-Amino-4-pyridineacetic acid

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Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **2-Amino-4-pyridineacetic acid** (CAS 887580-47-4), a key heterocyclic compound with potential applications in medicinal chemistry and drug development. While publicly available experimental spectra for this specific molecule are scarce, this document serves as a robust methodological and interpretive resource for researchers. It outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) data. Furthermore, it presents a thorough theoretical analysis and prediction of the expected spectral data based on the compound's molecular structure and established principles of spectroscopy, supported by data from analogous compounds. This guide is intended to empower researchers, scientists, and drug development professionals to confidently acquire, interpret, and validate the spectroscopic profile of **2-Amino-4-pyridineacetic acid**.

Introduction

2-Amino-4-pyridineacetic acid is a substituted pyridine derivative featuring both an amino group and an acetic acid moiety. Its structural motifs are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The pyridine ring serves as a versatile scaffold, while the amino and carboxylic acid groups provide opportunities for diverse chemical modifications and interactions with biological targets.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, FT-IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide provides the necessary protocols and interpretive knowledge to fully characterize **2-Amino-4-pyridineacetic acid**.

Compound Profile:

Property	Value	Source
IUPAC Name	2-(2-Aminopyridin-4-yl)acetic acid	[1]
CAS Number	887580-47-4	[1] [2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [2]
Molecular Weight	152.15 g/mol	[1] [2]

Methodologies for Spectroscopic Analysis

The following sections detail the recommended experimental protocols for acquiring high-quality spectroscopic data for **2-Amino-4-pyridineacetic acid**. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.

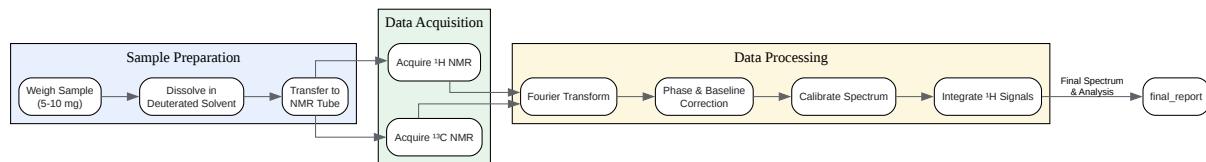
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of **2-Amino-4-pyridineacetic acid**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-Amino-4-pyridineacetic acid**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O is

suitable for observing the exchange of labile protons (e.g., -NH₂ and -COOH), while DMSO-d₆ will allow for their direct observation.

- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Instrument Parameters (¹³C NMR):
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
 - A greater number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.



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Caption: Workflow for NMR Data Acquisition and Processing.

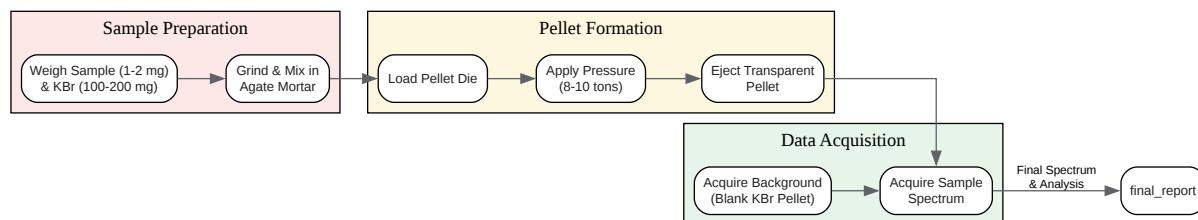
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common technique for analyzing solid samples.

- Sample and KBr Preparation:
 - Use spectroscopic grade Potassium Bromide (KBr). To ensure it is free of moisture, dry the KBr powder in an oven at 110°C for 2-3 hours and store it in a desiccator.
 - Weigh approximately 1-2 mg of **2-Amino-4-pyridineacetic acid** and 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1% by weight.
- Grinding and Mixing:
 - In an agate mortar and pestle, grind the KBr to a fine powder.
 - Add the **2-Amino-4-pyridineacetic acid** to the mortar and continue to grind the mixture until it is a homogenous, fine powder. This step is crucial to reduce particle size and minimize light scattering.
- Pellet Formation:

- Transfer the powder mixture into a pellet die.
- Place the die into a hydraulic press and apply a vacuum to remove any trapped air and residual moisture.
- Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes.
- Carefully release the pressure and eject the pellet from the die. A high-quality pellet will be thin and transparent or translucent.

- Data Acquisition:
 - Acquire a background spectrum of a blank KBr pellet.
 - Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .



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Caption: Workflow for FT-IR Data Acquisition via the KBr Pellet Method.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. It is particularly well-suited for polar molecules like amino acids.

- Sample Preparation:
 - Prepare a dilute solution of **2-Amino-4-pyridineacetic acid** (approximately 1-10 $\mu\text{g/mL}$) in a solvent system compatible with ESI, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.
- Instrumentation and Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 $\mu\text{L/min}$).
 - Operate the mass spectrometer in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - Set the mass range to scan for the expected m/z value (e.g., 50-300 m/z).
 - Optimize key ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal intensity of the ion of interest.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.
 - The high-resolution mass measurement should be compared to the calculated exact mass of the protonated molecule to confirm the elemental composition.

Predicted Spectroscopic Data and Interpretation

In the absence of experimentally acquired spectra, the following sections provide a detailed prediction of the expected NMR, FT-IR, and MS data for **2-Amino-4-pyridineacetic acid**. These predictions are based on the known chemical structure and data from analogous compounds.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene group of the acetic acid side chain.

Predicted ^1H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8-8.0	Doublet (d)	1H	H6	The proton at position 6 is adjacent to the ring nitrogen, leading to a downfield shift.
~6.5-6.7	Doublet of doublets (dd)	1H	H5	This proton is coupled to both H6 and H3.
~6.3-6.5	Singlet (or narrow doublet)	1H	H3	The proton at position 3 will appear as a singlet or a narrow doublet due to small coupling with H5.
~3.4-3.6	Singlet (s)	2H	-CH ₂ -	The methylene protons are adjacent to the electron-withdrawing carboxyl and pyridine groups.
~6.0-7.0 (broad)	Singlet (s)	2H	-NH ₂	The amino protons are exchangeable and often appear as a broad singlet.
~12.0-13.0 (broad)	Singlet (s)	1H	-COOH	The carboxylic acid proton is highly deshielded

and appears as a broad singlet at a very downfield chemical shift.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ^{13}C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ , ppm)	Assignment	Rationale
~172-175	-COOH	The carboxylic acid carbonyl carbon is highly deshielded.
~158-160	C2	The carbon atom attached to the amino group.
~148-150	C6	The carbon atom adjacent to the ring nitrogen.
~145-147	C4	The carbon atom to which the acetic acid group is attached.
~110-112	C5	Aromatic carbon shielded by the amino group.
~105-107	C3	Aromatic carbon shielded by the amino group.
~40-42	-CH ₂ -	The methylene carbon of the acetic acid side chain.

Predicted FT-IR Spectrum

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in **2-Amino-4-pyridineacetic acid**. Data from 2-aminopyridine can be used as a reference for the pyridine ring and amino group vibrations.[\[3\]](#)

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3400-3200	Medium, Broad	N-H stretch	Asymmetric and symmetric stretching of the primary amine.
3200-2500	Broad	O-H stretch	Characteristic broad absorption of the carboxylic acid O-H group due to hydrogen bonding.
~1710	Strong	C=O stretch	Carbonyl stretching of the carboxylic acid.
~1640	Strong	N-H bend	Scissoring vibration of the primary amine.
1600-1450	Medium-Strong	C=C and C=N stretch	Aromatic ring stretching vibrations.
~1400	Medium	C-O stretch / O-H bend	Coupled vibrations of the carboxylic acid group.
~1200	Medium	C-N stretch	Stretching vibration of the bond between the amino group and the pyridine ring.

Predicted Mass Spectrum (ESI-MS)

In positive mode ESI-MS, **2-Amino-4-pyridineacetic acid** is expected to be readily protonated.

Predicted ESI-MS Data:

m/z	Ion
153.066	[M+H] ⁺

The high-resolution mass of the protonated molecule ($[C_7H_9N_2O_2]^+$) should be used to confirm the elemental composition. The calculated exact mass is 153.06585.

Conclusion

This technical guide provides a comprehensive roadmap for the spectroscopic characterization of **2-Amino-4-pyridineacetic acid**. By following the detailed experimental protocols for NMR, FT-IR, and ESI-MS, researchers can obtain high-quality data. The provided predictions for the spectral data, based on the molecular structure and established spectroscopic principles, offer a reliable reference for data interpretation and structural confirmation. This guide serves as a valuable resource for any scientist involved in the synthesis, purification, or application of this important pyridine derivative, ensuring the integrity and validity of their research.

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